C20H27AuClP

Catalog No.
S3446019
CAS No.
854045-93-5
M.F
C20H27AuClP
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C20H27AuClP

CAS Number

854045-93-5

Product Name

C20H27AuClP

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);chloride

Molecular Formula

C20H27AuClP

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1

InChI Key

MZMOUYZCJIFYAH-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au]

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a coordination compound with the chemical formula C20_{20}H27_{27}AuClP. It features a gold(I) center coordinated to a chloro ligand and a bidentate phosphine ligand derived from di-t-butylphosphine, which is attached to a biphenyl moiety. This compound is notable for its unique structural arrangement, which enhances its reactivity and potential applications in various

  • Catalysis

    Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) is being investigated as a catalyst for various organic transformations. Its bulky di-tert-butylphosphine group can provide steric and electronic properties that influence reaction rates and selectivities PubChem: ).

  • Material Science

    Research explores the use of Chloro[2-(di-tert-butylphosphino)biphenyl]gold(I) in the development of new functional materials. For instance, it can be used as a precursor for gold nanoparticles with specific size and surface properties ScienceDirect: .

, including:

  • Substitution Reactions: The chloro ligand can be replaced by other nucleophiles, leading to the formation of new gold complexes. This property is crucial for its use as a catalyst in organic synthesis.
  • Catalytic Reactions: The compound has been employed as a catalyst in the hydroarylation of allenes, facilitating the formation of carbon-carbon bonds through electrophilic activation of the alkyne component .
  • Oxidative Addition: It can undergo oxidative addition reactions with various substrates, which is significant for transformations in organometallic chemistry.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) can be synthesized through several methods, typically involving:

  • Reaction of Gold(I) Chloride: The synthesis often begins with gold(I) chloride, which reacts with 2-(di-t-butylphosphino)biphenyl in an appropriate solvent.
  • Ligand Coordination: The phosphine ligand coordinates to the gold center during the reaction, forming the desired complex.
  • Isolation and Purification: The product can be isolated through filtration or crystallization methods, followed by purification techniques such as chromatography.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) has several applications in:

  • Catalysis: It serves as an effective catalyst in various organic reactions, particularly in hydroarylation and other transformations involving carbon-carbon bond formation.
  • Material Science: Its properties may be explored for applications in materials science, particularly in developing new functional materials or nanostructures.
  • Organometallic Chemistry: The compound is useful for studying coordination chemistry and the behavior of gold complexes.

Interaction studies involving Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) focus on its reactivity with different substrates and ligands. These studies help understand how the compound behaves in various chemical environments and its potential as a catalyst. Understanding these interactions is crucial for optimizing its use in synthetic applications.

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) shares similarities with other gold(I) complexes but stands out due to its specific ligand architecture and reactivity profile. Here are some similar compounds:

Compound NameFormulaKey Features
Chloro[(1,1'-biphenyl-2-yl)di-tert-butylphosphine]gold(I)C20_{20}H27_{27}AuClPSimilar phosphine ligand; used in similar catalytic processes
Tris[(di-tert-butylphosphino)methyl]gold(I)C18_{18}H39_{39}AuMore sterically hindered; different reactivity due to additional ligands
Chloro[bis(phenyl)(di-tert-butylphosphine)]gold(I)C22_{22}H30_{30}AuClPFeatures phenyl groups; differing electronic properties affecting reactivity

Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)'s unique combination of steric hindrance from the di-t-butyl groups and the biphenyl moiety allows it to exhibit distinct catalytic properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

530.120461 Da

Monoisotopic Mass

530.120461 Da

Heavy Atom Count

23

Dates

Last modified: 08-19-2023

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